12-Hydroxyjasmonate sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-5-sulfooxypent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c13-11-6-5-9(8-12(14)15)10(11)4-2-1-3-7-19-20(16,17)18/h1-2,9-10H,3-8H2,(H,14,15)(H,16,17,18)/b2-1-/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJBNROAVANKK-BSANDHCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCOS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCOS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enzymatic Characterization of 12 Hydroxyjasmonate Sulfate
Precursor Biosynthesis and the Octadecanoid Pathway
The biosynthesis of jasmonates, including the precursor to 12-hydroxyjasmonate sulfate (B86663), is orchestrated through the octadecanoid pathway, a well-characterized metabolic route in plants. wikipedia.orgresearchgate.netresearchgate.net
Jasmonic Acid (JA) as a Central Precursor
Jasmonic acid (JA) is a key phytohormone synthesized via the octadecanoid pathway and serves as the foundational molecule for a diverse array of jasmonate derivatives. wikipedia.orgnih.gov The synthesis is initiated by the release of α-linolenic acid from chloroplast membranes. researchgate.netmdpi.commdpi.com This fatty acid is then oxidized by lipoxygenase (LOX) to form 13-hydroperoxylinolenic acid. wikipedia.org Subsequent enzymatic reactions involving allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) convert this intermediate to 12-oxo-phytodienoic acid (OPDA). wikipedia.orgresearchgate.net The pathway continues in the peroxisomes where OPDA is reduced and undergoes three cycles of β-oxidation to yield jasmonic acid. researchgate.netfrontiersin.org The levels of JA are critical as it stands at a metabolic crossroads, leading to various modifications that dictate its physiological role. researchgate.netmdpi.com
Conversion of Jasmonic Acid to 12-Hydroxyjasmonate (12-OH-JA)
The conversion of jasmonic acid to 12-hydroxyjasmonate is a critical hydroxylation step that modifies the biological activity of the parent molecule.
The hydroxylation of jasmonic acid to 12-hydroxyjasmonate is catalyzed by specific enzymes. In Arabidopsis thaliana, cytochrome P450 monooxygenases of the CYP94B3 and CYP94B1 subfamilies are responsible for this conversion. nih.gov These enzymes hydroxylate JA at the C-12 position. nih.gov Additionally, a class of 2-oxoglutarate (2OG) Fe(II)-dependent oxygenases, termed JASMONATE-INDUCED OXYGENASES (JOXs), have been identified in Arabidopsis as being capable of directly converting JA to the inactive form, 12-OH-JA. nih.gov The hydroxylation of JA can also occur after its conjugation to isoleucine (JA-Ile). CYP94B3 and CYP94B1 can hydroxylate JA-Ile to 12-OH-JA-Ile, which can then be converted to 12-OH-JA by amidohydrolases. frontiersin.orgnih.gov
12-Hydroxyjasmonate is also known by the common name tuberonic acid. wikigenes.org This name originates from its initial isolation from potato (Solanum tuberosum) leaves and its observed role in inducing tuber formation. nih.gov While it is a derivative of jasmonic acid, its biological activities are distinct, highlighting the significance of the C-12 hydroxylation. nih.gov
Hydroxylation Mechanisms of JA
Competition with Other Jasmonate Metabolic Fates
Jasmonic acid is a substrate for numerous metabolic pathways, creating a competitive environment for its conversion. mdpi.comresearchgate.net Besides hydroxylation to 12-OH-JA, JA can be converted to its methyl ester (MeJA), conjugated with amino acids like isoleucine to form JA-Ile, or glucosylated to form JA-glucose esters. frontiersin.orgresearchgate.net The formation of JA-Ile is particularly significant as it is a major bioactive form of the hormone. frontiersin.org The enzymes responsible for these conversions compete for the JA pool. For instance, the formation of 12-hydroxyjasmonate sulfate competes with the synthesis of 12-hydroxyjasmonate-glucoside for their common precursor, 12-OH-JA. This competition among metabolic pathways is a key mechanism for regulating the levels and activities of different jasmonate compounds in the cell. mdpi.comfrontiersin.org
Sulfation of 12-Hydroxyjasmonate
The final step in the biosynthesis of this compound is the sulfation of 12-hydroxyjasmonate. This reaction is catalyzed by a specific sulfotransferase enzyme. In Arabidopsis thaliana, the enzyme responsible is AtST2a, a member of the sulfotransferase family. This enzyme transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group at the C-12 position of 12-hydroxyjasmonate. genome.jp The AtST2a enzyme exhibits high specificity for 12-hydroxyjasmonate, with a Michaelis constant (Km) of 10 µM. It can also act on 11-hydroxyjasmonate, but with a lower affinity (Km of 50 µM). The expression of the AtST2a gene is induced by both methyljasmonate and 12-hydroxyjasmonate, suggesting a feedback mechanism in the regulation of this pathway. The sulfation reaction is believed to be a mechanism for inactivating excess jasmonic acid and controlling the biological activity of 12-hydroxyjasmonate. frontiersin.org
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 12-HSO4-JA |
| Jasmonic acid | JA |
| 12-Hydroxyjasmonate | 12-OH-JA |
| Tuberonic acid | TA |
| α-Linolenic acid | - |
| 13-Hydroperoxylinolenic acid | - |
| 12-Oxo-phytodienoic acid | OPDA |
| Jasmonoyl-isoleucine | JA-Ile |
| 12-Hydroxyjasmonoyl-isoleucine | 12-OH-JA-Ile |
| Methyl jasmonate | MeJA |
| Jasmonic acid-glucose ester | JA-Glc |
| 12-Hydroxyjasmonate-glucoside | - |
| 3'-Phosphoadenosine-5'-phosphosulfate | PAPS |
Hydroxyjasmonate Sulfotransferase (SOT) Activity
Hydroxyjasmonate sulfotransferase (SOT) activity is central to the biosynthesis of this compound. These enzymes catalyze the transfer of a sulfuryl group from PAPS to the hydroxyl group of 12-hydroxyjasmonate. nih.gov This sulfonation is considered a critical mechanism for modulating the biological activity of jasmonates, potentially leading to their inactivation. nih.gov
Identification and Characterization of Arabidopsis thaliana Sulfotransferase 2a (AtST2a/AtSOT15)
In the model plant Arabidopsis thaliana, the gene AtST2a (also known as AtSOT15) has been identified and characterized to encode a hydroxyjasmonate sulfotransferase. nih.govnih.gov The recombinant AtST2a protein demonstrates the specific ability to catalyze the sulfonation of 11-hydroxyjasmonate and 12-hydroxyjasmonate. nih.govoup.com The expression of AtST2a is induced by treatments with methyljasmonate and 12-hydroxyjasmonate, suggesting a feedback mechanism in the jasmonate signaling pathway. nih.govebi.ac.uk This enzyme is one of 21 sulfotransferases found in Arabidopsis. nih.govoup.com
Substrate Specificity and Kinetic Parameters of AtST2a/AtSOT15 for 12-OH-JA
The AtST2a/AtSOT15 enzyme exhibits a high degree of substrate specificity. nih.gov It preferentially acts on 11- and 12-hydroxyjasmonate. nih.gov Kinetic studies have revealed that AtST2a has a significantly higher affinity for 12-hydroxyjasmonate compared to its 11-hydroxy counterpart. The Michaelis constant (Km) for 12-hydroxyjasmonate is 10 µM, while for 11-hydroxyjasmonate it is 50 µM, indicating a five-fold higher affinity for the 12-hydroxy form. nih.govfrontiersin.org This strict specificity suggests a precise regulatory role for AtST2a in controlling the levels and activity of 12-hydroxyjasmonate.
| Substrate | Km (µM) | Reference |
|---|---|---|
| 12-Hydroxyjasmonate (12-OH-JA) | 10 | nih.govfrontiersin.org |
| 11-Hydroxyjasmonate (11-OH-JA) | 50 | nih.govfrontiersin.org |
Conservation of Sulfotransferase Homologs Across Plant Species
Sulfotransferase enzymes involved in the sulfation of various metabolites are found across the plant kingdom. frontiersin.orgfrontiersin.org The presence of SOTs is not limited to Arabidopsis, and homologs of AtST2a have been identified in other plant species, such as tomato (Solanum lycopersicum). oup.comfrontiersin.org For instance, the cloning and characterization of the homologous gene from tomato revealed similar properties to AtST2a. oup.com The conservation of these enzymes suggests that the sulfation of hydroxyjasmonates is a widespread and important metabolic process in plants. ugent.be
Role of 3′-Phosphoadenylyl-Sulfate (PAPS) as Sulfuryl Donor
The universal sulfuryl donor for the sulfation of 12-hydroxyjasmonate is 3'-phosphoadenylyl-sulfate (PAPS). nih.govnih.gov Sulfotransferases, including AtST2a, catalyze the transfer of the sulfate group from PAPS to the acceptor molecule, in this case, 12-hydroxyjasmonate. frontiersin.org The synthesis of PAPS itself is a two-step process from ATP and inorganic sulfate, catalyzed by ATP sulfurylase and APS kinase. frontiersin.orgnih.gov The availability of PAPS is a critical factor that can influence the rate of sulfation reactions and, consequently, the accumulation of sulfated compounds like this compound. nih.gov
Influence of PAPS Synthesis on this compound Accumulation (e.g., apk1 apk2 mutants)
The importance of PAPS availability for the accumulation of this compound is highlighted by studies on Arabidopsis mutants deficient in PAPS synthesis. nih.gov Mutants such as apk1 apk2, which have defects in the genes encoding for adenosine-5'-phosphosulfate (B1198388) (APS) kinase, show a significant reduction in the levels of sulfated secondary metabolites. nih.govnih.gov Specifically, in apk1 apk2 double mutants, the accumulation of this compound is reduced by approximately five-fold. nih.gov This demonstrates a direct link between the capacity for PAPS synthesis and the ability of the plant to produce this compound, underscoring the competition for PAPS among different metabolic pathways.
Physiological and Biological Functions in Plant Systems
Modulation of Jasmonate Signaling Pathways
12-Hydroxyjasmonate sulfate (B86663) plays a crucial role in fine-tuning the plant's response to various stimuli by modulating the jasmonate (JA) signaling pathway. This modulation is primarily characterized by an attenuation of the signals initiated by the more widely known bioactive jasmonates.
Attenuation of Jasmonic Acid Signaling
Research has shown that 12-HJA-S, along with its precursor 12-hydroxyjasmonic acid (12-OH-JA), generally does not induce the typical responses associated with jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). nih.govebi.ac.uk Instead, the conversion of JA to 12-OH-JA and its subsequent sulfation to 12-HJA-S is considered a mechanism to switch off or dampen JA signaling. nih.govoup.com This attenuation is crucial for the plant to return to a non-induced state after a stress response has been mounted, preventing the costly and potentially detrimental effects of a constitutively active defense system. The formation of 12-HJA-S is a key step in this deactivation process, effectively removing the more active jasmonates from the signaling pool. ebi.ac.ukoup.com
Non-Induction or Downregulation of Jasmonate-Responsive Genes (e.g., PROTEINASE INHIBITOR2)
A clear illustration of the attenuating role of 12-HJA-S is its effect on the expression of jasmonate-responsive genes. While JA and its derivatives like methyl jasmonate (JAME) strongly induce the expression of defense-related genes such as PROTEINASE INHIBITOR2 (PI2), POLYPHENOL OXIDASE, THREONINE DEAMINASE, and ARGINASE, treatment with 12-OH-JA and 12-HJA-S either fails to induce these genes or actively downregulates them. nih.gov For instance, studies in tomato have demonstrated that while JAME upregulates a suite of wound-inducible genes, 12-OH-JA and 12-HJA-S lead to a lesser induction or even downregulation of the same genes. nih.gov Similarly, in Arabidopsis thaliana, the marker gene for defense responses, Thi2.1, is not induced by 12-hydroxyjasmonate, indicating the existence of separate signaling pathways or a block in the canonical JA pathway. ebi.ac.uk
Role in Negative Feedback Regulation of Jasmonate Responses
The synthesis of 12-HJA-S is an integral part of a negative feedback loop that regulates jasmonate responses. mdpi.com When JA levels rise in response to a stimulus, this triggers not only the expression of defense genes but also the genes responsible for JA's own metabolism, including its conversion to less active forms like 12-OH-JA and subsequently 12-HJA-S. nih.govebi.ac.uk For example, the gene encoding the sulfotransferase responsible for creating 12-HJA-S, AtST2a in Arabidopsis, is itself induced by methyljasmonate and 12-hydroxyjasmonate. ebi.ac.uk This induced synthesis of 12-HJA-S then contributes to the downregulation of JA biosynthesis genes, creating a feedback mechanism that helps to maintain homeostasis of jasmonate levels within the plant. nih.govmdpi.com This regulatory circuit is essential for preventing an overactive jasmonate response. nih.gov
Comparison with Bioactive Jasmonoyl-Isoleucine (JA-Ile)
The functions of 12-HJA-S are best understood in comparison to the primary bioactive jasmonate, JA-Ile. JA-Ile acts as a potent signaling molecule by binding to the COI1-JAZ co-receptor complex, which leads to the degradation of JAZ repressor proteins and the activation of transcription factors like MYC2. nih.gov This initiates a cascade of gene expression leading to various defense responses.
In contrast, 12-HJA-S is considered inactive or significantly less active in this regard. nih.govnih.gov The hydroxylation and subsequent sulfation of the jasmonate molecule interfere with its ability to effectively promote the COI1-JAZ interaction. oup.com While the intermediate, 12-hydroxy-jasmonoyl-L-isoleucine (12OH-JA-Ile), retains some ability to interact with the receptor complex, the final sulfated product, 12-HJA-S, is largely considered to be an inactive end-product of the catabolic pathway. nih.govresearchgate.net This highlights a key strategy in plants for modulating hormone signals: enzymatic modification to alter receptor binding affinity and thereby control downstream responses.
| Feature | Jasmonoyl-Isoleucine (JA-Ile) | 12-Hydroxyjasmonate Sulfate (12-HJA-S) |
| Bioactivity | High | Inactive or very low nih.govnih.gov |
| Role in Signaling | Primary active signal | Attenuates/switches off signaling nih.gov |
| Effect on Gene Expression | Induces defense-responsive genes (e.g., PI2) nih.gov | Does not induce or downregulates these genes nih.govebi.ac.uk |
| Receptor Interaction | Promotes COI1-JAZ co-receptor assembly | Does not effectively promote COI1-JAZ interaction oup.comnih.gov |
| Metabolic Role | Active hormone | Inactivation product ebi.ac.ukoup.com |
Contribution to Plant Defense Mechanisms
While primarily viewed as an inactivation product, the pathway leading to 12-HJA-S is intrinsically linked to the plant's defense against various stresses, particularly from pathogens and herbivores.
Response to Biotic Stresses: Pathogen and Herbivore Attack
Biotic stress, such as attacks from pathogens and herbivores, triggers a rapid increase in the production of jasmonates. frontiersin.orgwikipedia.org This includes not only the active signal JA-Ile but also its metabolic products, including 12-OH-JA and 12-HJA-S. nih.govebi.ac.uk In wounded tomato leaves, for instance, 12-OH-JA and its sulfated and glucosylated derivatives accumulate after the initial burst of JA. nih.govebi.ac.uk This accumulation is dependent on a functional JA biosynthesis pathway, indicating that the formation of these metabolites is a programmed part of the defense response. nih.govebi.ac.uk
Involvement in Specific Plant-Pathogen Interactions (e.g., Xylella fastidiosa in Olive)
Involvement in Abiotic Stress Adaptation
This compound is a component of the jasmonate family of hormones that contribute to a plant's tolerance to various abiotic stresses, including drought and high salinity. scirp.orgresearchgate.net While the direct accumulation of the sulfated form has been noted, much of the research has focused on its immediate precursor, 12-hydroxyjasmonate (12-OH-JA). Studies in tomato seedlings subjected to salt stress have reported the detection and accumulation of 12-OH-JA. scirp.org Similarly, elevated levels of jasmonate derivatives are observed in plants under drought conditions. scirp.orgnih.gov The accumulation of these compounds is part of a broader hormonal response to mitigate the damaging effects of environmental stress. scirp.org The conversion of JA to hydroxylated and subsequently sulfated forms like this compound is considered part of the plant's strategy to regulate stress signals and adapt to adverse conditions. researchgate.netnih.gov
The synthesis of this compound is integrated into the general stress response networks of plants. The enzymes responsible for its creation, sulfotransferases (SOTs), are often induced by a wide range of stress signals. frontiersin.org For instance, the gene encoding the sulfotransferase that produces this compound (AtST2a or AtSOT15) is itself induced by methyljasmonate and 12-OH-JA. nih.govoup.com This points to a feedback loop where the accumulation of jasmonates triggers the mechanism for their modification and potential inactivation.
Moreover, the expression of other sulfotransferase genes is responsive to multiple hormonal and abiotic stress cues, including salicylic (B10762653) acid, abscisic acid (ABA), cold, and salt. frontiersin.org This demonstrates that the sulfation pathway, including the branch leading to this compound, is a node where various stress signaling pathways converge. frontiersin.orgresearchgate.net By controlling the levels of active jasmonates through hydroxylation and sulfation, the plant can modulate its response, balancing growth with defense and adaptation to a changing environment. nih.gov
Accumulation under Drought and Other Abiotic Stress Conditions
Developmental Regulatory Functions
Beyond its roles in stress responses, this compound is associated with the regulation of plant development. One of the most cited examples is its potential involvement in sex determination in maize (Zea mays). High concentrations of this compound have been found in the tassels, the male reproductive structures of maize, suggesting a specialized function in their development. oup.com
The precursor, 12-hydroxyjasmonate, also known as tuberonic acid, was initially identified for its ability to induce tuber formation in potatoes (Solanum tuberosum), a key developmental process related to storage organ formation. nih.govcore.ac.uk While sulfation may act to inactivate this signal, the regulation of 12-OH-JA levels is clearly linked to developmental outcomes. nih.gov Additionally, the expression of the sulfotransferase gene AtSOT15 in Arabidopsis is influenced by phytochrome (B1172217) interacting factors (PIFs), which are central regulators of light-mediated development, such as hypocotyl elongation. frontiersin.org This connection suggests that the sulfation of jasmonates is integrated with environmental cues that guide plant growth and morphology.
Link to Tuberization (via 12-OH-JA/tuberonic acid)
The connection between this compound and tuberization is primarily understood through its precursor, 12-hydroxyjasmonic acid (12-OH-JA), which was first identified as tuberonic acid due to its tuber-inducing properties in potato (Solanum tuberosum). nih.gov While 12-OH-JA itself promotes tuber formation, the sulfation of this molecule appears to modulate this activity. nih.govcanada.ca
Research involving the overexpression of the Arabidopsis thaliana sulfotransferase gene AtST2a in potato plants provides significant insight. This enzyme is responsible for the sulfation of 12-OH-JA to form this compound. nih.govcanada.ca The transgenic potato lines overexpressing AtST2a exhibited delayed tuberization, along with the development of smaller and more numerous tubers compared to wild-type plants. canada.ca This suggests that the conversion of 12-OH-JA to its sulfated form reduces the tuber-inducing signal, effectively acting as a regulatory switch. canada.ca The presence of this compound has been confirmed in potato leaf segments, indicating that a homologous sulfotransferase likely exists in potatoes to perform this regulatory function. canada.ca
Further studies have shown that 12-OH-JA can induce the expression of tuber-specific genes in planta, a phenomenon previously only demonstrated in vitro. canada.ca The sulfation of 12-OH-JA is therefore proposed to be a mechanism for inactivating its biological activity, thereby controlling the extent and timing of tuber formation. nih.govcanada.ca
| Experimental Approach | Key Findings | Implications | References |
|---|---|---|---|
| Overexpression of AtST2a in potato | Delayed tuberization; smaller and more numerous tubers | Sulfation of 12-OH-JA negatively regulates tuber formation. | canada.ca |
| Detection in potato leaf segments | Confirmed the natural occurrence of this compound. | Suggests an endogenous mechanism for regulating tuberonic acid activity. | canada.ca |
| In planta gene expression studies | 12-OH-JA induces tuber-specific genes. | Highlights the direct role of the precursor in initiating tuber development. | canada.ca |
Potential Influence on Flower Induction and Reproductive Development
Evidence suggests that this compound, and its precursor 12-OH-JA, are involved in the regulation of flowering time and reproductive development. Jasmonates, in general, are known to be present at high levels in reproductive tissues. nih.gov Studies on Arabidopsis thaliana have revealed that the sulfotransferase AtST2a, which converts 12-OH-JA to this compound, plays a role in this process. google.com
Overexpression of AtST2a in transgenic Arabidopsis resulted in a delayed flowering phenotype, particularly under long-day conditions which are typically inductive for flowering in this species. google.com Conversely, suppressing the expression of AtST2a led to an early flowering phenotype, but this effect was only observed under non-inductive short-day conditions. google.com These findings suggest that 12-OH-JA acts as a signal to promote the transition from vegetative to reproductive growth, and that its sulfation by AtST2a to form this compound serves to inactivate this signal. google.com Therefore, the balance between 12-OH-JA and its sulfated form appears to be a crucial factor in modulating the timing of flower induction. google.com
Suggested Role in Sex Determination in Monoecious Species (e.g., Maize)
In monoecious plants like maize (Zea mays), where male and female flowers are separate on the same plant, jasmonates have been implicated in the process of sex determination. nih.govusda.gov Higher levels of 12-OH-JA and its derivatives, including this compound, have been observed in the male reproductive structures (tassels) of maize. nih.gov This has led to the hypothesis that these compounds are involved in the developmental processes that define the sex of the flowers. nih.gov
Maize flowers are initially bisexual, but undergo a process of selective abortion of either the pistil (in male flowers) or the stamen (in female flowers). usda.gov Research on the tasselseed5 (Ts5) mutant in maize, which exhibits feminized tassels, has provided further evidence for the role of jasmonate catabolism in this process. usda.gov The Ts5 phenotype is caused by the overexpression of a gene, ZmCYP94B1, which encodes an enzyme that oxidizes the bioactive jasmonoyl-L-isoleucine (JA-Ile) to inactive forms. usda.gov This disruption of jasmonate signaling during floral differentiation is thought to be responsible for the feminized tassel phenotype. usda.gov The proper regulation of jasmonate levels, including the conversion to hydroxylated and sulfated forms, is therefore considered crucial for maintaining the correct sexual identity of the flowers in maize. usda.gov
Metabolic Inactivation and Detoxification Role
A primary function attributed to the formation of this compound is the inactivation and detoxification of its precursor, jasmonic acid, and its hydroxylated form, 12-OH-JA. This metabolic modification is a key component of maintaining jasmonate homeostasis within the plant.
Implications for Modulating Jasmonate Homeostasis
The regulation of jasmonate levels is critical for proper plant growth and development, as excessive jasmonate signaling can be detrimental. The conversion of active jasmonates to inactive forms like this compound is a key aspect of maintaining this hormonal balance, or homeostasis. nih.gov In unwounded leaves of some plants, such as soybean (Glycine max), the levels of 12-OH-JA and its derivatives can be significantly higher than that of jasmonic acid itself, suggesting that these compounds may serve as storage forms or are part of a continuous deactivation process. nih.govoup.com
The interplay between hydroxylation, sulfation, and glucosylation of jasmonic acid creates a complex regulatory network. For example, in transgenic tomato lines that overexpress a sulfotransferase, the accumulation of 12-O-glucosyl-JA is reduced in favor of the sulfated form, highlighting the competition between these metabolic pathways in modulating jasmonate homeostasis. nih.govoup.com
Occurrence and Distribution Across Plant Taxa
Presence in Model Organisms (e.g., Arabidopsis thaliana)
The discovery of 12-hydroxyjasmonate sulfate (B86663) and the enzyme responsible for its synthesis in the model plant Arabidopsis thaliana was a significant step in understanding its role. The sulfotransferase AtST2a, encoded by the AtST2a gene, was identified as the catalyst for the sulfation of 12-hydroxyjasmonate. nih.gov This enzyme exhibits a high degree of specificity for 11- and 12-hydroxyjasmonate. nih.gov
Research has shown that both 12-hydroxyjasmonate and its sulfated form are naturally present in A. thaliana. nih.govebi.ac.uk The application of methyljasmonate to these plants leads to an increase in the levels of both 12-hydroxyjasmonate and 12-hydroxyjasmonate sulfate. nih.govebi.ac.uk However, treating the plants with 12-hydroxyjasmonate only increases the concentration of this compound, without affecting the endogenous levels of jasmonic acid. nih.govebi.ac.uk This suggests that hydroxylation and subsequent sulfation may be a mechanism to manage excess jasmonic acid. nih.gov
Further studies have identified the specific sulfotransferase involved as AtSOT15, which shows a higher affinity for 12-hydroxyjasmonate compared to 11-hydroxyjasmonate. frontiersin.org The expression of the gene for AtSOT15 is induced by both methyljasmonate and 12-hydroxyjasmonate. frontiersin.org In mutants of A. thaliana with reduced production of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfur donor for sulfotransferase reactions, the concentration of this compound was found to be significantly reduced. researchgate.net
Detection in Agricultural and Wild Plant Species
Analyses of commercial peppermint (Mentha × piperita L.) tea infusions using HPLC-UV-MS/MS have identified this compound as one of the major polyphenolic compounds. researchgate.netresearchgate.net In a study of 27 different commercial peppermint tea samples, this compound was consistently present, although its concentration varied. researchgate.net It has also been identified for the first time in the genus Mentha in other studies. researchgate.netyok.gov.tr Further research on Mentha longifolia and Mentha pulegium growing wild in Egypt also confirmed the presence of this compound. japsonline.com
Metabolomic studies of olive (Olea europaea L.) leaves have detected the presence of this compound. mdpi.comresearchgate.net Its presence is often associated with the plant's response to stress and defense mechanisms. mdpi.comresearchgate.net In studies investigating "Olive Quick Decline Syndrome" (OQDS), a devastating disease affecting olive trees, this compound was identified as a potential molecular marker that differentiates between healthy and infected trees. creative-proteomics.comunito.it Analysis of olive pomace, a byproduct of olive oil production, has also revealed the presence of this compound. mdpi.com
The precursor to this compound, 12-hydroxyjasmonic acid (also known as tuberonic acid), was first isolated from the leaves of potato (Solanum tuberosum). nih.govoup.com This compound was noted for its tuber-inducing properties. nih.govoup.com While direct detection of this compound in potatoes is mentioned as part of a broader group of jasmonate derivatives found in various plant species, the primary focus in early potato research was on its precursor, tuberonic acid, and its glycoside. oup.comoup.comcore.ac.uk It is understood that 12-hydroxyjasmonate and its derivatives, including the sulfated form, are part of the metabolic cascade that follows the production of jasmonic acid in response to stimuli like wounding. ebi.ac.uk
Screening of different organs of various plant species, including soybean (Glycine max), has shown that jasmonate metabolites like 12-hydroxyjasmonate and its derivatives can be present in much higher concentrations than jasmonic acid itself. oup.com In unwounded soybean leaves, the accumulation of 12-O-Glc-JA, another derivative of 12-hydroxyjasmonate, is significantly higher than that of jasmonic acid. oup.com Immature seeds and leaves of soybean have been found to contain high levels of 12-hydroxyjasmonate, 12-O-Glc-JA, and this compound. oup.com Metabolite profiling of soybean by-products has also confirmed the presence of this compound. csic.es
In maize (Zea mays), sulfated 12-hydroxyjasmonic acid accumulates abundantly and constitutively in specific organs such as the leaves, filaments, and tassels. researchgate.net The application of methyl jasmonate to maize plants has been shown to increase their resistance to drought, partly by regulating stomatal closure, indicating the role of the jasmonate signaling pathway, of which this compound is a component. mdpi.com
Data Tables
Table 1: Occurrence of this compound in Selected Plant Species
| Plant Species | Common Name | Organ/Product | Method of Detection | Reference(s) |
| Arabidopsis thaliana | Thale Cress | Whole plant | Enzymatic assays, Metabolomic profiling | nih.govebi.ac.uk |
| Mentha × piperita | Peppermint | Tea infusions | HPLC-UV-MS/MS | researchgate.netresearchgate.net |
| Mentha longifolia | Horse Mint | Leaves | LC-ESI-MS | japsonline.com |
| Mentha pulegium | Pennyroyal | Leaves | LC-ESI-MS | japsonline.com |
| Olea europaea | Olive | Leaves, Pomace | UHPLC-HR-MS, HPLC-HRMS | mdpi.comresearchgate.netcreative-proteomics.comunito.itmdpi.com |
| Solanum tuberosum | Potato | Leaves | (Precursor identified) | nih.govoup.com |
| Glycine max | Soybean | Leaves, Seeds, By-products | Metabolite screening, Metabolite profiling | oup.comcsic.es |
| Zea mays | Maize | Leaves, Filaments, Tassels | Metabolite analysis | researchgate.net |
Populus trichocarpa (Poplar)
Analysis of methanol (B129727) extracts from the leaves of Populus trichocarpa has revealed that the plant accumulates significant quantities of this compound. nih.gov This compound was identified alongside other sulfated molecules, such as salicin-7-sulfate and salirepin-7-sulfate, through precursor ion scan experiments targeting the sulfate fragment. nih.gov The identification of this compound was confirmed by comparison with an authentic standard. nih.gov
Samanea saman (Albizzia)
Research on Samanea saman has identified 12-O-β-D-glucopyranosyljasmonic acid, a glucoside conjugate of 12-hydroxyjasmonic acid, as a bioactive metabolite responsible for inducing the plant's characteristic leaf-closing movement. oup.combiocrick.comnih.gov Studies have shown that the non-glucosylated form, (-)-12-hydroxyjasmonic acid, also exhibits weak activity in this regard. biocrick.comnih.gov However, the available literature does not report the natural occurrence of this compound in this species, pointing to different metabolic pathways for jasmonate derivatives compared to other plants. oup.combiocrick.comnih.govebi.ac.uk
Theobroma cacao (Cocoa)
12-hydroxyjasmonic acid sulfate, often abbreviated as HOJA sulfate, has been identified as a component of cocoa beans (Theobroma cacao). acs.orgacs.org Its concentration has been noted as a potential marker for distinguishing the geographic origin of cocoa beans, with samples from the Ivory Coast showing higher levels. tandfonline.com Research indicates that the concentration of this compound is dynamic, appearing to be downregulated or reduced during the processes of germination and fermentation of the cocoa beans. acs.orgnih.gov This suggests that this compound plays a role in the metabolic shifts that occur during these key developmental and processing stages. nih.gov
Bougainvillea glabra
Metabolite profiling of dichloromethane (B109758) (DCM) extracts from the flowers of Bougainvillea glabra has tentatively identified the presence of 12-hydroxyjasmonic acid. nih.govresearchgate.net This finding is based on ultra-high-performance liquid chromatography–mass spectrometry (UHPLC–MS) analysis. nih.govresearchgate.net It is important to note that these studies identified the hydroxylated precursor, not the sulfated form. The current body of research has not confirmed the presence of this compound in this plant.
Cucumis sativa and Cucurbita pepo
Scientific studies have successfully quantified 12-hydroxyjasmonic acid sulfate in the pericarp (the part of a fruit formed from the wall of the ripened ovary) of both Cucumis sativa (cucumber) and Cucurbita pepo (squash). researchgate.netresearchgate.netconicet.gov.ar This demonstrates that the sulfation pathway for hydroxyjasmonates is active in these species and that the resulting compound accumulates in specific fruit tissues. researchgate.netresearchgate.netconicet.gov.ar
Accumulation Patterns in Different Plant Organs and Developmental Stages
The accumulation of this compound is highly specific, varying significantly between different plant organs, tissues, and developmental phases. In Arabidopsis thaliana, it is recognized as a naturally occurring catabolite and has been detected in root exudates. plazi.orgnih.gov Research on mutants has shown that the levels of this compound are markedly reduced in apk1 apk2 double mutants, which are deficient in adenosine-5'-phosphosulfate (B1198388) kinase, an enzyme crucial for providing the sulfate donor, PAPS. nih.gov
In other species, accumulation is often linked to reproductive or storage organs. For example, high concentrations are found in the tassels of Zea mays (maize) and in the immature seeds and leaves of Glycine max (soybean). oup.com The compound is also present in the pericarp of fruits like cucumber and squash. researchgate.net In cocoa, the concentration of this compound is highest in raw beans and decreases significantly upon germination. acs.orgnih.gov
Table 1: Accumulation of this compound in Various Plant Species and Tissues This table is interactive. You can sort the data by clicking on the column headers.
Influence of Environmental Conditions on Accumulation
The biosynthesis and accumulation of this compound are influenced by external stimuli, particularly those related to plant stress and defense signaling. In Arabidopsis thaliana, the expression of the gene AtST2a, which encodes a hydroxyjasmonate sulfotransferase, is induced by treatment with methyljasmonate. nih.gov Exogenous application of methyljasmonate, a key signaling molecule in plant defense, leads to increased levels of both 12-hydroxyjasmonate and its sulfated form. nih.gov
Analytical Methodologies for Detection and Quantification in Research
High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (HPLC-HRMS)
High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) stands as a cornerstone technique for the analysis of 12-hydroxyjasmonate sulfate (B86663) in plant metabolomics. researchgate.netmdpi.com This powerful combination allows for the separation of the analyte from a complex mixture of plant metabolites, followed by highly accurate mass determination, facilitating its unambiguous identification. nih.gov Instruments such as the LTQ-Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms are frequently utilized for this purpose. researchgate.net
Research into plant-pathogen interactions, such as the "Olive Quick Decline Syndrome" (OQDS), has successfully employed HPLC-HRMS to perform global metabolomic profiling of olive tree leaves. nih.govcreative-proteomics.com In these studies, 12-hydroxyjasmonate sulfate was identified as a significant biomarker, with its levels increasing in infected plants, highlighting its role in the plant's defense response. researchgate.netcreative-proteomics.com
Precise optimization of mass spectrometry parameters is critical for the selective and sensitive detection of this compound. Electrospray ionization (ESI) in the negative ion mode is the preferred method, as it efficiently generates the deprotonated molecular ion [M-H]⁻. nih.govacs.org The accurate mass of this ion provides a high degree of confidence in its identification.
A key strategy for screening sulfated metabolites involves a precursor ion scan targeting the sulfate fragment ([HSO₄]⁻) at a mass-to-charge ratio (m/z) of 97. oup.com Tandem mass spectrometry (MS²) experiments provide further structural confirmation through characteristic fragmentation patterns. The collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound typically yields major fragments corresponding to the loss of sulfur trioxide ([M-H-SO₃]⁻) and the bisulfate anion ([HSO₄]⁻). nih.govacs.org
| Parameter | Value/Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | nih.govacs.org |
| Parent Ion [M-H]⁻ (m/z) | Calculated: 305.0736; Observed: ~305.0695 - 305.0732 | nih.govacs.org |
| Key MS² Fragment 1 (m/z) | ~225.1130 ([M-H-SO₃]⁻) | nih.govacs.org |
| Key MS² Fragment 2 (m/z) | ~96.9600 ([HSO₄]⁻) | nih.govacs.org |
| Screening Method | Precursor ion scan for m/z 97 | oup.com |
The use of synthetic standards is indispensable for both the definitive identification and the accurate quantification of this compound. oup.com Identification is confirmed by comparing the retention time and mass spectral data of the analyte in a biological sample with that of the pure, synthesized compound under identical analytical conditions. oup.com For instance, the identity of this compound in poplar leaf extracts was verified through co-elution with an authentic standard. oup.com
For quantitative studies, a calibration curve is constructed using serial dilutions of the synthetic standard. The purity of these standards is paramount and is typically verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and other mass spectrometry methods before use. nih.gov
Optimization of Mass Spectrometry Parameters (e.g., m/z ratios, ionization modes)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
The tandem mass spectrometry (LC-MS/MS) approach offers exceptional sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in intricate biological samples. sartorius.com This technique has been instrumental in detecting the compound in diverse plant species, including the ancient lineage of Selaginella moellendorffii and in commercially important plants like cocoa. acs.org
LC-MS/MS methods often operate in the Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition. acs.orgacs.org This targeted approach filters out chemical noise, significantly enhancing the signal-to-noise ratio and lowering the limits of detection to the nanomolar range. For example, a system using a Waters Xevo TQ-S mass spectrometer has been detailed for the analysis of cocoa bean extracts, with specific optimized parameters for voltages and gas flows to maximize sensitivity for jasmonate derivatives. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are performed on purified samples to confirm the molecular structure and stereochemistry. The resulting spectra provide a detailed map of the molecule's carbon-hydrogen framework. The identity and purity (>79%) of chemically synthesized this compound have been confirmed by comparing its ¹H and ¹³C NMR data with literature values. nih.gov
| Nucleus | Assignment | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | H-9 and H-10 (alkene) | 5.49 (m) | acs.org |
| ¹H | H-12 (-CH₂-O-SO₃⁻) | 3.99 (t) | acs.org |
| ¹³C | C-3 (keto) | 222.6 | acs.org |
| ¹³C | C-9 | 130.5 | acs.org |
| ¹³C | C-10 | 129.0 | acs.org |
| ¹³C | C-12 (-CH₂-O-SO₃⁻) | 69.3 | acs.org |
Preparation of Tissue Extracts for Metabolite Analysis
The accurate analysis of this compound begins with meticulous sample preparation to efficiently extract the metabolite while preserving its chemical integrity. researchgate.netnih.gov Given the low endogenous concentrations of plant hormones, extraction protocols are designed to concentrate the analyte and remove interfering substances from the plant matrix. sartorius.comnih.gov
A typical workflow involves homogenizing frozen plant tissue (e.g., leaves) in a cold extraction solvent. sartorius.comresearchgate.net Methanol (B129727)/water mixtures are often recommended to effectively extract polar, sulfated compounds. An alternative method uses a two-phase liquid-liquid extraction with a combination of tert-butyl methyl ether, methanol, and water. sartorius.com
Following initial extraction, the crude extract is purified and concentrated using Solid-Phase Extraction (SPE). researchgate.netresearchgate.net C18 cartridges are commonly employed for this purpose, which retain the compound of interest while allowing more polar impurities to be washed away. nih.gov For quantitative accuracy, isotopically labeled internal standards (e.g., deuterated jasmonic acid) are often added to the sample at the beginning of the extraction process to account for any loss during sample preparation and analysis. sartorius.com For this compound specifically, hexyl sulfate has been utilized as a structurally similar internal standard. acs.org
Enzyme Activity Assays using Radiolabeled Substrates (e.g., PAPS)
The biosynthesis of this compound is catalyzed by sulfotransferase enzymes, which transfer a sulfonyl group from a donor molecule to the hydroxyl group of 12-hydroxyjasmonate. ebi.ac.uk The activity of these enzymes, such as AtST2a from Arabidopsis thaliana, can be measured using radiometric assays. ebi.ac.uk
These assays utilize a radiolabeled form of the universal sulfonyl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), most commonly [³⁵S]PAPS. nih.govresearchgate.net The assay mixture includes the enzyme source (e.g., a recombinant protein or a purified plant extract), the acceptor substrate (12-hydroxyjasmonate), and [³⁵S]PAPS. The reaction measures the rate of incorporation of the ³⁵S label into the product, this compound. nih.gov After incubation, the radiolabeled product is separated from the unreacted [³⁵S]PAPS using methods like thin-layer chromatography (TLC) or HPLC. researchgate.net The amount of radioactivity in the product is then quantified using liquid scintillation counting or phosphorimaging. nih.govresearchgate.net These assays are highly sensitive and are crucial for characterizing the kinetic properties of sulfotransferases, such as determining the Michaelis-Menten constant (Kₘ). For example, the Kₘ of AtST2a for 12-hydroxyjasmonate was determined to be 10 µM using this method. ebi.ac.uk
Advanced Research Topics and Future Directions
Elucidating the Precise Mechanism of Signaling Attenuation
The conversion of 12-hydroxyjasmonic acid (12-OH-JA) to 12-hydroxyjasmonate sulfate (B86663) (12-HSO4-JA) is a key metabolic step in the attenuation of jasmonate (JA) signaling. frontiersin.orgoup.com This sulfation process is considered a mechanism to inactivate or switch off JA responses. nih.govoup.comnih.gov While it is established that this modification reduces the biological activity of jasmonates, the precise molecular mechanisms underlying this attenuation are still under active investigation.
Investigation of Receptor Interactions and Downstream Signaling Components
The primary mechanism of JA signaling involves the binding of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex. oup.commdpi.com This interaction leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby activating transcription factors like MYC2 and initiating the expression of JA-responsive genes. oup.comresearchgate.net
Research indicates that 12-HSO4-JA is not bioactive in typical JA-response assays, such as the inhibition of seed germination and root growth. nih.gov This suggests that the sulfate group may hinder the interaction with the COI1-JAZ co-receptor. The addition of the bulky and negatively charged sulfate group to 12-hydroxyjasmonic acid likely alters the molecule's shape and charge distribution, preventing it from fitting into the hydrophobic binding pocket of the COI1 receptor. pnas.org
Future research will likely focus on detailed structural and biochemical studies to precisely map the interaction, or lack thereof, between 12-HSO4-JA and the various JAZ proteins in the COI1-JAZ complex. Understanding how sulfation affects the binding affinity to different JAZ isoforms will provide a clearer picture of the specificity and efficiency of this attenuation mechanism.
Genetic Manipulation and Mutational Analysis
Genetic approaches are powerful tools for dissecting the in vivo function of 12-hydroxyjasmonate sulfate and the enzymes involved in its metabolism.
Overexpression and Knockout Studies of Sulfotransferases (e.g., AtST2a)
The Arabidopsis sulfotransferase AtST2a (also known as AtSOT15) has been identified as the key enzyme responsible for the sulfation of 12-hydroxyjasmonic acid. nih.govoup.com It exhibits high specificity for 11- and 12-hydroxyjasmonate. nih.gov
Key Research Findings from Genetic Studies of AtST2a:
| Genetic Modification | Plant Line | Key Findings | Reference(s) |
| Overexpression | Arabidopsis thaliana | Increased resistance to Pseudomonas syringae. | |
| RNAi Silencing | Arabidopsis thaliana | Elevated levels of 12-hydroxyjasmonate and altered stress responses. | |
| Overexpression/Repression | Tomato (Solanum lycopersicum) | Dramatic shifts in the levels of 12-OH-JA, 12-HSO4-JA, and 12-O-Glc-JA. | oup.com |
These studies provide strong evidence that AtST2a plays a crucial role in regulating the levels of hydroxylated jasmonates and, consequently, in modulating plant stress responses. Overexpression of AtST2a leads to an increase in sulfated forms, which can enhance defense in some contexts, while its silencing leads to an accumulation of the precursor, 12-OH-JA, with corresponding changes in stress physiology. oup.com
Analysis of Jasmonate-Deficient Mutants and Their Impact on Sulfation
Studying mutants deficient in JA biosynthesis or signaling provides further insights into the regulation of 12-hydroxyjasmonate sulfation.
In wounded leaves of JA-deficient tomato mutants such as spr2 and acx1, the accumulation of both 12-OH-JA and its sulfated derivative is diminished. nih.gov This demonstrates that the formation of these compounds is dependent on a functional JA biosynthesis pathway. nih.gov
Furthermore, analysis of the Arabidopsis fou8 mutant, which has elevated levels of fatty acid oxidation and a constitutively active JA pathway, has revealed a link between JA signaling and sulfate metabolism. nih.gov These mutants show alterations in the levels of sulfated compounds, highlighting the intricate feedback loops that exist between JA production and its subsequent modification by sulfation. nih.gov Investigating sulfation patterns in a wider range of JA-related mutants, including those affecting receptor and signaling components like coi1 and various jaz mutants, will be crucial to fully understand the regulatory network governing the production and function of 12-HSO4-JA.
Crosstalk with Other Phytohormonal Pathways
The jasmonate signaling pathway does not operate in isolation but is part of a complex network of interactions with other phytohormones. austinpublishinggroup.comnih.gov The formation of 12-HSO4-JA can influence and be influenced by these hormonal crosstalks.
Similarly, there is significant crosstalk between JA and other hormones like ethylene (B1197577) (ET), gibberellic acid (GA), and abscisic acid (ABA), which collectively regulate the trade-offs between plant growth and defense. austinpublishinggroup.comnih.gov The key signaling components JAZ proteins and the transcription factor MYC2 are central hubs in these interactions. austinpublishinggroup.com By modulating the pool of active jasmonates, the sulfation of 12-OH-JA likely has cascading effects on these other pathways, although the specific molecular mechanisms remain to be elucidated. Future research focusing on the global phytohormone profiles in plants with altered AtST2a expression will be instrumental in unraveling the precise role of this compound in the broader context of hormonal crosstalk.
Modulatory Effects on Gibberellin (GA) Signaling
Environmental Regulation of Sulfation
The synthesis of this compound is not merely a constitutive inactivation step but is tightly regulated by external environmental signals, particularly light. This regulation allows plants to adapt their growth and defense strategies to changing conditions, such as competition from neighboring plants.
Plants perceive the proximity of competitors by detecting changes in light quality, specifically a decrease in the ratio of red (R) to far-red (FR) light. nih.govbiorxiv.org This low R:FR ratio is a hallmark of vegetative shade and triggers a suite of responses known as the shade avoidance syndrome, characterized by rapid stem and petiole elongation to outgrow competitors. mdpi.com This response requires prioritizing growth over defense, a trade-off mediated by hormonal crosstalk.
A key molecular link between light perception and the attenuation of JA-mediated defense is the sulfotransferase enzyme ST2a (also known as AtSOT15 in Arabidopsis thaliana). researchgate.netnih.govresearchgate.net Exposure to low R:FR light, perceived by the phytochrome (B1172217) B (phyB) photoreceptor, leads to a strong upregulation of the ST2a gene. nih.govbiorxiv.org This upregulation is mediated by the phyB-PIF (PHYTOCHROME INTERACTING FACTOR) signaling module. biorxiv.org
The ST2a enzyme catalyzes the sulfation of 12-hydroxyjasmonic acid (12-OH-JA) to form 12-HSO4-JA. nih.govbiorxiv.org This conversion effectively inactivates jasmonate signaling. ugent.benih.gov By shunting 12-OH-JA towards its inactive sulfated form, the plant reduces the pool of precursors available for conversion into bioactive forms like JA-isoleucine (JA-Ile). researchgate.netbiorxiv.org Consequently, under simulated shade conditions, the levels of JA and JA-Ile decrease, while the concentration of 12-HSO4-JA significantly increases. biorxiv.org This metabolic shift provides a direct mechanism for downregulating JA-dependent defenses, allowing the plant to reallocate resources towards rapid elongation and escape the shade. researchgate.netnih.gov
The expression of the sulfotransferase gene ST2A, which is responsible for producing 12-HSO4-JA, is under the control of the circadian clock. nih.govoup.comtandfonline.com The circadian clock is an internal molecular oscillator that allows organisms to anticipate and synchronize their biological processes with the daily light-dark cycle. nih.gov
Research in Arabidopsis has shown that the transcription of ST2A exhibits a distinct diurnal rhythm, with its expression induced specifically at the end of the night. nih.govoup.comtandfonline.com This pattern is governed by the "external coincidence" mechanism, where the internal circadian rhythm interacts with external light cues. oup.comtandfonline.com The phytochrome-interacting transcription factors PIF4 and PIF5 are key players in this regulation. nih.govoup.com Under conditions like short days or high temperatures, PIF4 and PIF5 are activated towards the end of the dark period. nih.govoup.com These factors then induce the expression of their target genes, including ST2A. nih.govtandfonline.com
This circadian regulation embeds jasmonate metabolism within the plant's daily timekeeping framework. The timing of ST2A expression at the end of the night suggests that the inactivation of jasmonates is prepared in anticipation of dawn, potentially to modulate growth and defense responses for the upcoming light period. This control mechanism highlights how the circadian clock orchestrates various hormone signaling pathways to regulate plant morphogenesis in response to photoperiod and temperature. nih.govtandfonline.com
Light Quality Perception (e.g., Far-Red Light and Shade Avoidance)
Evolutionary Aspects of Jasmonate Sulfation
Jasmonate signaling is an ancient pathway, with its core components being traced back to the earliest land plants. mdpi.com The diversification of jasmonate compounds through various metabolic modifications, including hydroxylation and subsequent sulfation, appears to be a key evolutionary innovation that allowed for more nuanced regulation of the pathway. frontiersin.orgnih.gov
Sulfation as a metabolic process is widespread in plants and is involved in the modification of a variety of compounds, including hormones, flavonoids, and brassinosteroids. frontiersin.org In Arabidopsis thaliana, the sulfotransferase family consists of numerous genes, with AtSOT15 (ST2a) showing high specificity for 11- and 12-hydroxyjasmonate. frontiersin.org Homologous genes have been identified in other species, such as tomato, suggesting that this function is conserved among at least the dicotyledonous plants. biorxiv.orgnih.gov
The formation of sulfated jasmonates like 12-HSO4-JA is considered a route for inactivation or transport. frontiersin.orgnih.gov The evolution of this specific metabolic step likely conferred a significant adaptive advantage. By creating a mechanism to rapidly and reversibly dampen the potent, often growth-inhibiting, effects of jasmonate signaling, plants could achieve a more flexible balance between growth and defense. mdpi.com This flexibility is crucial for adapting to constantly changing environmental pressures, such as the intermittent threat of herbivores versus the persistent pressure of competition from neighbors (as seen in shade avoidance). researchgate.net The evolution of jasmonate sulfation, therefore, represents the development of a sophisticated "off-switch" that integrates environmental cues with the central defense signaling network. ugent.be While the core JA signaling machinery is ancient, the evolution of such regulatory metabolic pathways likely enabled the functional diversification and ecological success of land plants in complex environments. frontiersin.org
Tables
Table 1: Summary of Hormonal Interactions with this compound Formation
| Interacting Hormone | Effect on JA Pathway | Role of 12-HSO4-JA Formation | Key Mediators |
| Salicylic (B10762653) Acid (SA) | Generally antagonistic; SA signaling represses the JA pathway. mdpi.com | Attenuates JA signaling, potentially reducing negative crosstalk with SA-mediated defense. nih.govresearchgate.net | ST2a/AtSOT15 |
| Ethylene (ET) | Synergistic and antagonistic effects; co-regulates some JA responses while opposing others. mdpi.com | Modulates the pool of JA precursors, fine-tuning the overall JA signal that ET interacts with. researchgate.net | ST2a/AtSOT15, ERFs |
| Gibberellin (GA) | Antagonistic; JA signaling suppresses GA-mediated growth. researchgate.net | Alleviates JA-mediated suppression of growth by inactivating jasmonates. ugent.be | ST2a/AtSOT15 |
| Auxin | Complex crosstalk; JA inhibits primary root growth but can promote lateral roots via auxin modulation. frontiersin.orgoup.com | Relieves JA-dependent inhibition of primary root growth by inactivating jasmonates. cnr.it | ST2a/AtSOT15, MYC2, ERF109 |
Table 2: Environmental and Temporal Regulation of Jasmonate Sulfotransferase (ST2a)
| Regulatory Factor | Effect on ST2a Expression | Physiological Consequence | Key Mediators |
| Low R:FR Light (Shade) | Strongly upregulated. nih.govbiorxiv.org | Increased formation of 12-HSO4-JA, leading to attenuation of JA defense and promotion of shade avoidance growth. researchgate.netnih.gov | phyB, PIFs |
| Circadian Clock | Expression induced at the end of the night. nih.govtandfonline.com | Anticipatory regulation of JA inactivation to coordinate daily growth and defense rhythms. oup.comtandfonline.com | PIF4, PIF5 |
Phylogenetic Analysis of Plant Sulfotransferases
Plant sulfotransferases (SOTs) are a diverse family of enzymes that catalyze the transfer of a sulfonyl group from a donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate. This process, known as sulfation, can alter the bioactivity, solubility, and transport of various compounds, including hormones like jasmonates. Phylogenetic analyses of SOT gene families across different plant species have provided insights into their evolutionary relationships and functional diversification.
In Arabidopsis thaliana, the SOT gene family is divided into eight distinct groups. nih.gov Among these, AtSOT15 (encoded by gene At1g13420) shows high specificity for hydroxylated jasmonates, with a preference for 12-hydroxyjasmonic acid (12-OH-JA) over 11-hydroxyjasmonic acid. frontiersin.org The sulfation of 12-OH-JA is considered a key step in the inactivation and catabolism of jasmonic acid (JA), helping to regulate the levels of the active hormone. frontiersin.org
Broader phylogenetic studies incorporating SOTs from various plant species, including the model legume Medicago truncatula and crops like cotton (Gossypium), reveal both conservation and species-specific expansion of certain SOT groups. nih.govmdpi.com For instance, a phylogenetic tree constructed with JAZ proteins—key repressors in JA signaling—from eight different plants including sunflower, Arabidopsis, and rice, clustered them into five distinct groups, indicating evolutionary divergence between dicots and monocots. frontiersin.org Analysis of SOT genes in cotton showed that they cluster phylogenetically with those from Arabidopsis into four main clades, suggesting a shared ancestry but also significant diversification, as evidenced by the gain and loss of exons which can lead to functional divergence. nih.gov The expression of many SOT genes, including those that may act on jasmonates, is induced by stress-related compounds like methyl jasmonate and salicylic acid, highlighting their role in plant defense responses. nih.gov
Table 1: Phylogenetic Grouping of JAZ Proteins in Selected Plant Species This interactive table summarizes the phylogenetic clustering of JAZ proteins, which are key regulators in the jasmonate signaling pathway, across different plant species.
| Phylogenetic Group | Number of Members (Total from 8 Species) | Key Characteristics | Representative Species Containing Members |
|---|---|---|---|
| Group I | Lowest number of members | Contains only one sunflower JAZ protein. frontiersin.org | Sunflower, Arabidopsis, Rice, Maize, Wheat, Grape, Tomato, Sitka Spruce. frontiersin.org |
| Group II | Highest number of members (35) | Shows species-specific expansion, particularly in sunflower. frontiersin.org Dicots and monocots form separate clusters. frontiersin.org | Sunflower, Arabidopsis, Rice, Maize, Wheat, Grape, Tomato, Sitka Spruce. frontiersin.org |
| Group III | Not specified | Alfalfa (Medicago sativa) lacks members in this group. mdpi.com | Arabidopsis, Medicago truncatula. mdpi.com |
| Group IV | Low number of members | Contains only one alfalfa JAZ protein. mdpi.com | Sunflower, Arabidopsis, Rice, Maize, Wheat, Grape, Tomato, Sitka Spruce, Alfalfa. mdpi.comfrontiersin.org |
Conservation and Divergence of Jasmonate Metabolism Across Plant Lineages
The jasmonate (JA) signaling pathway is an ancient system that plays a critical role in plant defense and development. While the core components of JA perception and signaling are conserved across land plants, the biosynthesis and metabolic outputs show significant divergence. mdpi.comnih.gov
JA biosynthesis is thought to have evolved in stages. Early-diverging land plants like the liverwort Marchantia polymorpha and the moss Physcomitrella patens possess enzymes to produce the JA precursor 12-oxo-phytodienoic acid (OPDA), which itself functions as a signaling molecule. nih.gov However, these lineages lack the key enzymes, such as OPR3, required for the conversion of OPDA to JA, indicating that the full JA biosynthesis pathway as seen in vascular plants evolved later. nih.govusp.br In these early plants, an OPDA derivative, not JA-isoleucine (JA-Ile), is perceived by the COI1 receptor, demonstrating a functionally conserved receptor with a diverged ligand specificity. nih.gov
In vascular plants, the pathway is more elaborate. The conversion of JA to the bioactive hormone (+)-7-iso-JA-Ile is a critical activation step. oup.com Subsequent catabolism, including hydroxylation of JA-Ile by CYP94-family enzymes and hydroxylation of JA by JASMONATE-INDUCED OXYGENASES (JOXs) to form 12-OH-JA, serves to deactivate the signal. oup.compnas.org This inactivation is crucial for preventing the negative effects of prolonged JA signaling on plant growth. pnas.org While this core machinery is conserved, the specific metabolic products and their regulation can be lineage-specific. mdpi.com For example, phylogenetic analysis of Allene (B1206475) Oxide Cyclase (AOC), an enzyme in the pathway, reveals distinct gene families for monocotyledonous and dicotyledonous plants, suggesting differential regulation. usp.br The diversity in metabolic outputs allows plants to produce a wide array of species-specific secondary metabolites in response to JA signaling, enabling tailored ecological adaptations. mdpi.com
Table 2: Conservation and Divergence of JA Biosynthesis and Signaling This interactive table outlines the presence and function of key components of the jasmonate pathway across different plant lineages.
| Plant Lineage | Key Precursor | Primary Bioactive Ligand | Key Enzymes Present | Notable Features |
|---|---|---|---|---|
| Algae | α-linolenic acid | Not fully established | LOX, AOS | Possess early pathway enzymes but JA itself is not widely detected. nih.gov |
| Bryophytes (e.g., Marchantia) | 12-oxo-phytodienoic acid (OPDA) | OPDA derivative (dinor-OPDA) | LOX, AOS, AOC | Lack OPR3; OPDA and its derivatives are the final, active signaling molecules. nih.gov |
Interkingdom Interactions: Plant-Microbe Dynamics
Role in Fungal Pathogen Virulence and Host Immunity Evasion
The jasmonate pathway is a primary target for manipulation by pathogenic fungi seeking to overcome plant defenses. Some pathogens have evolved strategies to hijack or disable JA signaling to facilitate infection. A notable example involves the production and secretion of hydroxylated jasmonates. mdpi.comnih.gov
The rice blast fungus, Magnaporthe oryzae, produces an antibiotic biosynthesis monooxygenase (Abm) that converts JA, often derived from the host plant, into 12-hydroxyjasmonic acid (12OH-JA). mdpi.complos.org This fungal-derived 12OH-JA is then secreted into host cells during penetration. mdpi.complos.org This action serves a dual purpose in promoting virulence: first, it reduces the pool of JA that the plant would use to activate its defenses, and second, the resulting 12OH-JA itself appears to actively suppress host immunity, helping the fungus evade detection and establish infection. mdpi.comnih.gov Experiments with M. oryzae mutants unable to produce this enzyme (abmΔ mutants) show that they trigger a stronger immune response in rice and their invasive growth is blocked, a phenotype that can be reversed by the external application of 12OH-JA. mdpi.com
This strategy highlights a sophisticated form of chemical warfare where the fungus turns the plant's own defense signaling precursor against it. By hydroxylating JA, the fungus produces a compound that is typically part of the plant's own "off-switch" for the JA signal, effectively dampening the immune response at a critical moment of infection. pnas.orgnih.gov While the direct sulfation of this fungal-produced 12-OH-JA has not been the primary focus, the hydroxylation step is the key to this virulence mechanism.
Fungal Biosynthesis of Hydroxylated Jasmonates
While some fungi modify host-plant jasmonates, others are capable of de novo biosynthesis of JA and its derivatives, including hydroxylated and sulfated forms. nih.govnih.gov The phytopathogenic fungus Lasiodiplodia theobromae (also known as Botryodiplodia theobromae) is a well-documented producer of jasmonic acid, which was first isolated from its culture filtrates. nih.gov In addition to JA, L. theobromae also produces a variety of related compounds, including 11-hydroxy JA and, notably, 12-hydroxy JA sulfate (12-HSO4-JA). nih.gov This indicates that some fungi possess not only the pathway for creating the jasmonate core structure but also the enzymes for subsequent modification, such as hydroxylation and sulfation.
Research into Magnaporthe oryzae has revealed that its biosynthesis of jasmonates likely occurs through a pathway similar to that in plants, involving the precursor 12-OPDA. nih.gov Scientists have identified a fungal 12-Oxo-phytodienoic Acid (OPDA) Reductase (Opr1) in M. oryzae that is essential for JA biosynthesis. nih.govresearchgate.net Loss of this enzyme leads to a significant reduction in JA levels and impairs the fungus's ability to switch from vegetative growth to the formation of infective structures called appressoria. nih.gov This suggests that endogenous fungal jasmonates act as internal signaling molecules that regulate key developmental processes required for pathogenicity. nih.govresearchgate.net The ability of fungi like M. oryzae and Fusarium oxysporum to synthesize their own jasmonates or their conjugates, such as JA-Ile, represents a virulence strategy to manipulate host physiology. mdpi.comnih.gov
Table 3: Fungal Production of Jasmonate Derivatives This interactive table lists pathogenic fungi and the jasmonate compounds they are known to produce or modify.
| Fungal Species | Jasmonate Derivative(s) Produced/Modified | Role in Pathogenesis |
|---|---|---|
| Magnaporthe oryzae (Rice Blast) | 12-hydroxyjasmonic acid (12OH-JA) (from host JA); endogenous JA | Suppresses host immunity; virulence factor. mdpi.comnih.govplos.org Endogenous JA regulates pathogenic development. nih.gov |
| Lasiodiplodia theobromae | Jasmonic acid (JA), 11-hydroxy JA, 12-hydroxy JA sulfate (12-HSO4-JA) | Produces a range of JAs as secondary metabolites. nih.gov |
| Fusarium oxysporum | Jasmonic acid (JA), JA-isoleucine (JA-Ile), JA-leucine | Fungal JA-conjugates act as virulence effectors requiring the host's COI1 receptor. nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 12-HSO4-JA |
| 12-hydroxyjasmonic acid | 12-OH-JA |
| 11-hydroxyjasmonic acid | 11-OH-JA |
| Jasmonic acid | JA |
| Jasmonoyl-isoleucine | JA-Ile |
| Methyl jasmonate | MeJA |
| 12-oxo-phytodienoic acid | OPDA |
| Salicylic acid | SA |
Q & A
Q. What analytical methods are recommended for detecting 12-hydroxyjasmonate sulfate in plant tissues?
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is widely used. Key parameters include a mass-to-charge ratio (m/z) of 697 for detection, optimized ionization conditions (e.g., electrospray ionization in negative mode), and comparison with synthetic standards for quantification. Tissue extraction protocols should include methanol/water mixtures to preserve sulfated metabolites .
Q. How is this compound synthesized in plants?
The enzyme hydroxyjasmonate sulfotransferase (EC 2.8.2.39) catalyzes the transfer of a sulfate group from 3′-phosphoadenylyl-sulfate (PAPS) to 12-hydroxyjasmonate. This reaction is PAPS-dependent and occurs in Arabidopsis thaliana and other plants. Enzyme activity can be assayed using radiolabeled PAPS and LC-MS validation .
Q. What is the physiological role of this compound in jasmonate signaling?
It acts as a metabolic derivative that attenuates jasmonic acid (JA) signaling. Unlike JA, this compound does not induce wound-responsive genes (e.g., PROTEINASE INHIBITOR2) and suppresses JA biosynthesis genes in tomato and Arabidopsis. This suggests a role in feedback regulation to prevent prolonged stress responses .
Advanced Research Questions
Q. How can researchers design experiments to differentiate the roles of this compound from its precursors?
Use JA-deficient mutants (e.g., Arabidopsis acx1 or tomato spr2) to compare metabolite accumulation post-wounding. Pair this with exogenous application of this compound and JA, followed by transcriptomic analysis (RNA-seq) to identify differentially regulated genes. Include controls for sulfation inhibition (e.g., PAPS biosynthesis mutants) .
Q. What gene expression analysis techniques are optimal for studying this compound’s effects?
Targeted qPCR arrays for JA pathway genes (e.g., LOX, AOS, OPR3) and wound-responsive markers (e.g., ARGINASE) are effective. For broader insights, RNA-seq with pathway enrichment analysis (e.g., MapMan) can reveal systemic impacts on defense and development pathways .
Q. How does metabolic competition for PAPS influence this compound levels?
Overexpression of glucosinolate sulfotransferases (e.g., AtSOT16/18) reduces this compound due to PAPS depletion. Quantify PAPS pools via LC-MS and correlate with sulfated metabolites in transgenic lines. This approach clarifies resource allocation in secondary metabolism .
Q. How should researchers address contradictory data on this compound’s bioactivity?
Discrepancies in signaling effects (e.g., root growth inhibition vs. tuber induction) may stem from tissue-specific PAPS availability or species-dependent enzyme specificity. Replicate experiments across models (e.g., Arabidopsis, potato) and use isotopic tracing (¹⁴C-JA) to track metabolite flux .
Q. What challenges exist in quantifying this compound, and how can they be mitigated?
Challenges include low abundance and matrix interference. Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) for purification. Spike internal standards (e.g., deuterated 12-hydroxyjasmonate) and validate with MRM (multiple reaction monitoring) in LC-MS/MS .
Q. How can tissue-specific accumulation of this compound be studied?
Combine laser-capture microdissection (LCM) of specific tissues (e.g., vascular bundles) with untargeted metabolomics. Compare with whole-tissue profiles to identify localized sulfation hotspots. Correlate findings with sulfotransferase gene expression via in situ hybridization .
Q. What methods elucidate the substrate specificity of hydroxyjasmonate sulfotransferase?
Recombinant enzyme assays with varied substrates (e.g., 11- vs. 12-hydroxyjasmonate) and PAPS cofactor. Measure kinetic parameters (Km, Vmax) via LC-MS. Structural modeling (e.g., AlphaFold) can predict binding pocket residues critical for specificity .
Methodological Notes
- Instrumentation : For HRMS, use Orbitrap or Q-TOF platforms with resolution >50,000 to distinguish isotopic peaks .
- Mutant Lines : Leverage Arabidopsis T-DNA lines (e.g., SALK_123456 for sulfotransferase knockouts) and validate via RT-PCR .
- Data Analysis : Tools like XCMS or MetaboAnalyst are recommended for metabolomic data processing and pathway mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
